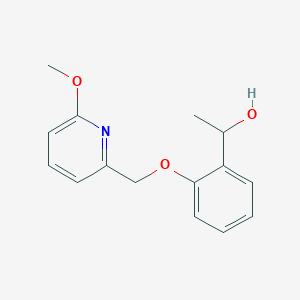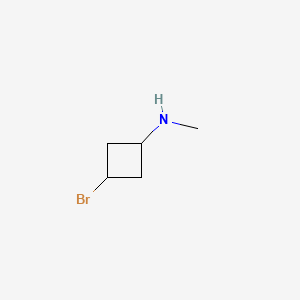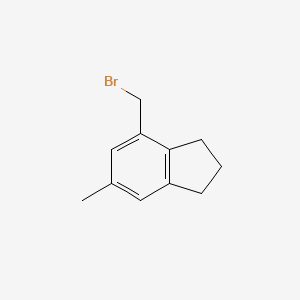![molecular formula C8H14ClNO2 B13488894 Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride is a chemical compound that belongs to the class of bicyclic amines. It is characterized by its unique bicyclo[2.1.1]hexane structure, which imparts distinct chemical and physical properties. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride typically involves the use of photochemistry to access new building blocks via [2 + 2] cycloaddition . This method allows for the efficient and modular preparation of 1,2-disubstituted bicyclo[2.1.1]hexane modules. The system can be readily derivatized with numerous transformations, opening the gate to sp3-rich new chemical space .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalable and mild synthetic routes developed for laboratory-scale synthesis can potentially be adapted for industrial production. These methods often involve the use of photochemical reactions and subsequent derivatization steps .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the bicyclic structure.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The conditions for these reactions vary depending on the desired transformation but often involve the use of solvents, catalysts, and controlled temperatures .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted bicyclo[2.1.1]hexane compounds .
Wissenschaftliche Forschungsanwendungen
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules with unique properties.
Biology: The compound is studied for its potential biological activities and interactions with biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Wirkmechanismus
The mechanism of action of Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride involves its interaction with specific molecular targets and pathways. The bicyclic structure allows it to fit into unique binding sites on target molecules, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
{2-methyl-2-azabicyclo[2.1.1]hexan-1-yl}methanamine dihydrochloride: This compound shares a similar bicyclic structure but differs in its functional groups and properties.
1-Methyl-2-azabicyclo[2.1.1]hexane hydrochloride: Another related compound with a similar core structure but different substituents.
Uniqueness
Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride is unique due to its specific functional groups and the resulting chemical properties.
Eigenschaften
Molekularformel |
C8H14ClNO2 |
|---|---|
Molekulargewicht |
191.65 g/mol |
IUPAC-Name |
methyl 2-(2-azabicyclo[2.1.1]hexan-1-yl)acetate;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c1-11-7(10)4-8-2-6(3-8)5-9-8;/h6,9H,2-5H2,1H3;1H |
InChI-Schlüssel |
YBPYVYDCJLTKPP-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)CC12CC(C1)CN2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


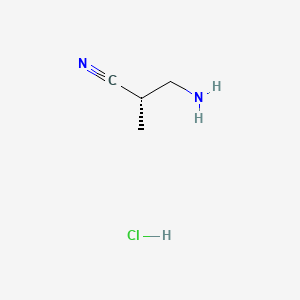
![{2-oxabicyclo[2.2.1]heptan-3-yl}methanamine, Mixture of diastereomers](/img/structure/B13488844.png)
![Tert-butyl 2-(bromomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B13488846.png)
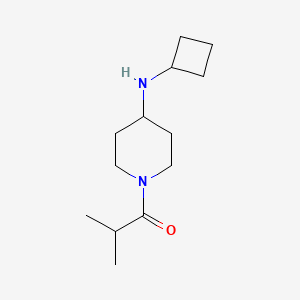
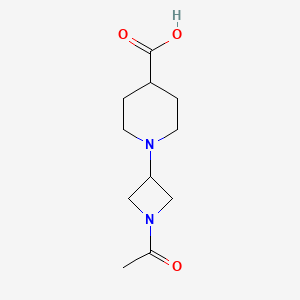
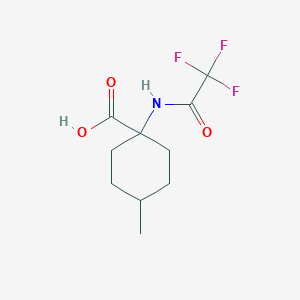
![[(2S)-morpholin-2-yl]methanesulfonamide hydrochloride](/img/structure/B13488853.png)
![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)
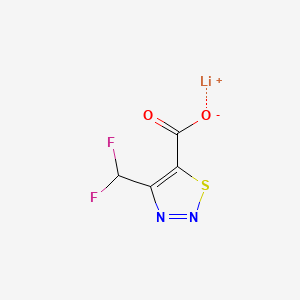
![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)
